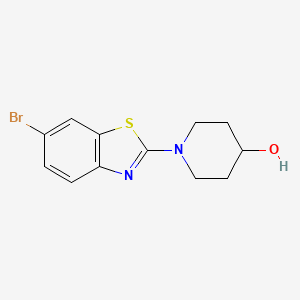![molecular formula C16H21N3O3 B6444333 5-methoxy-2-({1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine CAS No. 2549055-15-2](/img/structure/B6444333.png)
5-methoxy-2-({1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-({1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine, also known as 5-MeO-2-PMP, is a synthetic compound that belongs to the class of pyridinopyrimidine derivatives. It is a psychoactive substance, and has been studied for its potential use in scientific research applications. In
Applications De Recherche Scientifique
5-methoxy-2-({1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine has been studied for its potential use in scientific research applications. It has been shown to act as an agonist of the serotonin 5-HT2A receptor, and has been studied for its potential use in the treatment of depression, anxiety, and other mental health disorders. It has also been studied for its potential use in the treatment of neurodegenerative diseases and Alzheimer’s disease.
Mécanisme D'action
5-methoxy-2-({1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine acts as an agonist of the serotonin 5-HT2A receptor. It binds to the receptor, activating it and causing a cascade of downstream effects. These effects include changes in neurotransmitter levels, alterations in neuronal excitability, and other physiological changes.
Biochemical and Physiological Effects
5-methoxy-2-({1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine has been shown to produce a range of biochemical and physiological effects. These effects include an increase in serotonin levels, an increase in dopamine levels, an increase in glutamate levels, an increase in GABA levels, an increase in endorphin levels, and an increase in noradrenaline levels. It has also been shown to produce changes in neuronal excitability, alter the activity of certain enzymes, and modulate the activity of certain ion channels.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-methoxy-2-({1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine in lab experiments is that it is a relatively safe and non-toxic compound. It is also relatively easy to synthesize, and can be used in a variety of experiments. The main limitation is that it is a psychoactive compound, and its effects can vary greatly depending on the dose and the individual. It is therefore important to use caution when handling 5-methoxy-2-({1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine in lab experiments.
Orientations Futures
There are a number of possible future directions for the research and development of 5-methoxy-2-({1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine. These include further investigations into its potential use in the treatment of depression, anxiety, and other mental health disorders; further investigations into its potential use in the treatment of neurodegenerative diseases and Alzheimer’s disease; further investigations into its potential use as a novel therapeutic agent; and further investigations into its potential use as a recreational drug. Additionally, further research is needed to better understand its mechanism of action, biochemical and physiological effects, and potential side effects.
Méthodes De Synthèse
5-methoxy-2-({1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine is most commonly synthesized from the reaction of 5-methylfuran-2-ylmethylpiperidine and 5-methoxy-2-chloropyrimidine. The reaction occurs in the presence of sodium hydroxide and isomerizes to the desired product. This reaction is often referred to as the “Kozikowski reaction” and produces a racemic mixture of the two enantiomers.
Propriétés
IUPAC Name |
5-methoxy-2-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-12-3-4-14(21-12)11-19-7-5-13(6-8-19)22-16-17-9-15(20-2)10-18-16/h3-4,9-10,13H,5-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFDPQRCBKPWMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCC(CC2)OC3=NC=C(C=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclopropylpyrimidine](/img/structure/B6444251.png)
![6-phenyl-2-[2-(1H-1,2,3-triazol-1-yl)ethyl]-2-azaspiro[3.3]heptane](/img/structure/B6444258.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-cyclopropylpyrimidine](/img/structure/B6444270.png)
![4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B6444272.png)
![5-bromo-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B6444284.png)
![3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{thieno[2,3-d]pyrimidin-4-yl}azetidine](/img/structure/B6444285.png)

![N,N,4-trimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6444300.png)
![N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6444319.png)
![4-methoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B6444321.png)
![N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6444323.png)
![6-[5-(5-cyanopyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile](/img/structure/B6444336.png)
![N,N-dimethyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6444344.png)
![N,N-dimethyl-4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6444352.png)